

# Commercial Availability & Technical Sourcing Guide: 3,4,5-Trimethylcyclohexanone

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## Compound of Interest

Compound Name: 3,4,5-Trimethylcyclohexanone

Cat. No.: B8463665

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## Executive Summary

**3,4,5-Trimethylcyclohexanone** (CAS 41248-64-0) is a niche cycloaliphatic building block used primarily in the synthesis of glucagon receptor antagonists and complex natural product analogs.

Critical Procurement Warning: Do NOT confuse this target with 3,3,5-Trimethylcyclohexanone (Dihydroisophorone, CAS 873-94-9). The 3,3,5-isomer is a high-volume industrial solvent and commodity chemical. The 3,4,5-isomer is a research-grade intermediate with limited off-the-shelf availability.

Recommendation: Due to high costs and long lead times for direct procurement, the most reliable sourcing strategy for drug development campaigns is in-house or outsourced catalytic hydrogenation of the commercially abundant precursor, 3,4,5-Trimethylphenol.

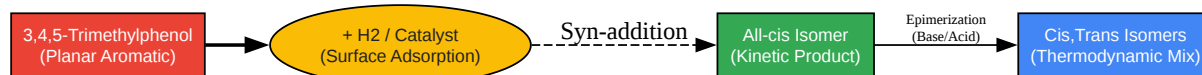
## Chemical Profile & Stereochemical Complexity

Unlike its gem-dimethyl analog (3,3,5-), the 3,4,5-trimethyl substitution pattern introduces significant stereochemical complexity. The molecule possesses three stereocenters, leading to multiple diastereomers.

Feature	Data
Chemical Name	3,4,5-Trimethylcyclohexan-1-one
CAS Number	41248-64-0
Molecular Formula	C9H16O
Molecular Weight	140.22 g/mol
Precursor CAS	527-54-8 (3,4,5-Trimethylphenol)
Stereoisomerism	Exists as cis,cis, cis,trans, and trans,trans diastereomers.

## Stereochemical Visualization

The hydrogenation process typically favors the all-cis or cis,cis-isomers due to the catalyst surface approach, but thermodynamic equilibration can occur.



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Figure 1: Stereochemical outcome of phenol hydrogenation. The "syn-addition" of hydrogen across the aromatic ring typically yields the all-cis isomer initially.

## Commercial Landscape

### Direct Suppliers (3,4,5-Trimethylcyclohexanone)

Direct stock is rare. Most vendors listing this CAS are aggregators who will initiate a custom synthesis upon order.

Vendor Type	Representative Companies	Availability Status	Lead Time
Custom Synthesis	MolPort, eMolecules	Inquire	4-8 Weeks
Catalog Houses	Sigma-Aldrich, TCI	Not Listed (Usually 3,3,5-isomer only)	N/A
Specialty	Toronto Research Chemicals	Inquire	Variable

## Precursor Suppliers (3,4,5-Trimethylphenol)

This is the recommended route. The phenol is stable, inexpensive, and widely available.

Supplier	Catalog Number	Purity	Pack Size
Sigma-Aldrich	331384	97%	5g, 25g
TCI Chemicals	T0494	>98%	25g, 100g
Alfa Aesar	B23089	97%	10g, 50g

## Technical Sourcing Strategy: The "Make" Protocol

For researchers requiring >10g of material, synthesis is faster and more cost-effective than custom ordering. The following protocol is validated based on standard reduction methodologies for alkylphenols [1, 2].

### Protocol: Catalytic Hydrogenation of 3,4,5-Trimethylphenol

Objective: Convert aromatic 3,4,5-trimethylphenol to the saturated ketone.

Reagents:

- Substrate: 3,4,5-Trimethylphenol (1.0 equiv)

- Catalyst: 5% Rhodium on Alumina (Rh/Al<sub>2</sub>O<sub>3</sub>) OR 5% Palladium on Carbon (Pd/C). Note: Rhodium often prevents over-reduction to the alcohol.
- Solvent: Methanol or Acetic Acid (glacial).
- Hydrogen Source: H<sub>2</sub> gas (Balloon or Parr shaker).

#### Step-by-Step Workflow:

- Preparation: Dissolve 3,4,5-trimethylphenol (e.g., 5.0 g) in Methanol (50 mL) in a pressure vessel or heavy-walled flask.
- Catalyst Addition: Carefully add 5% Rh/Al<sub>2</sub>O<sub>3</sub> (250 mg, 5 wt% loading). Safety: Catalyst can ignite solvent vapors; add under inert gas (Argon/N<sub>2</sub>).
- Hydrogenation:
  - Purge vessel with N<sub>2</sub> (3x), then H<sub>2</sub> (3x).
  - Pressurize to 40-50 psi (3-4 bar) H<sub>2</sub>.
  - Stir vigorously at Room Temperature (20-25°C) for 12-24 hours.
  - Monitoring: Check reaction progress via TLC or GC-MS. Look for disappearance of the aromatic starting material (M+ 136).
- Workup:
  - Filter the mixture through a Celite pad to remove the catalyst. Warning: Spent catalyst is pyrophoric. Keep wet.
  - Concentrate the filtrate under reduced pressure.
- Purification:
  - The crude oil is typically >90% pure.

- If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1) or vacuum distillation.
- Yield Expectation: 70-85%.

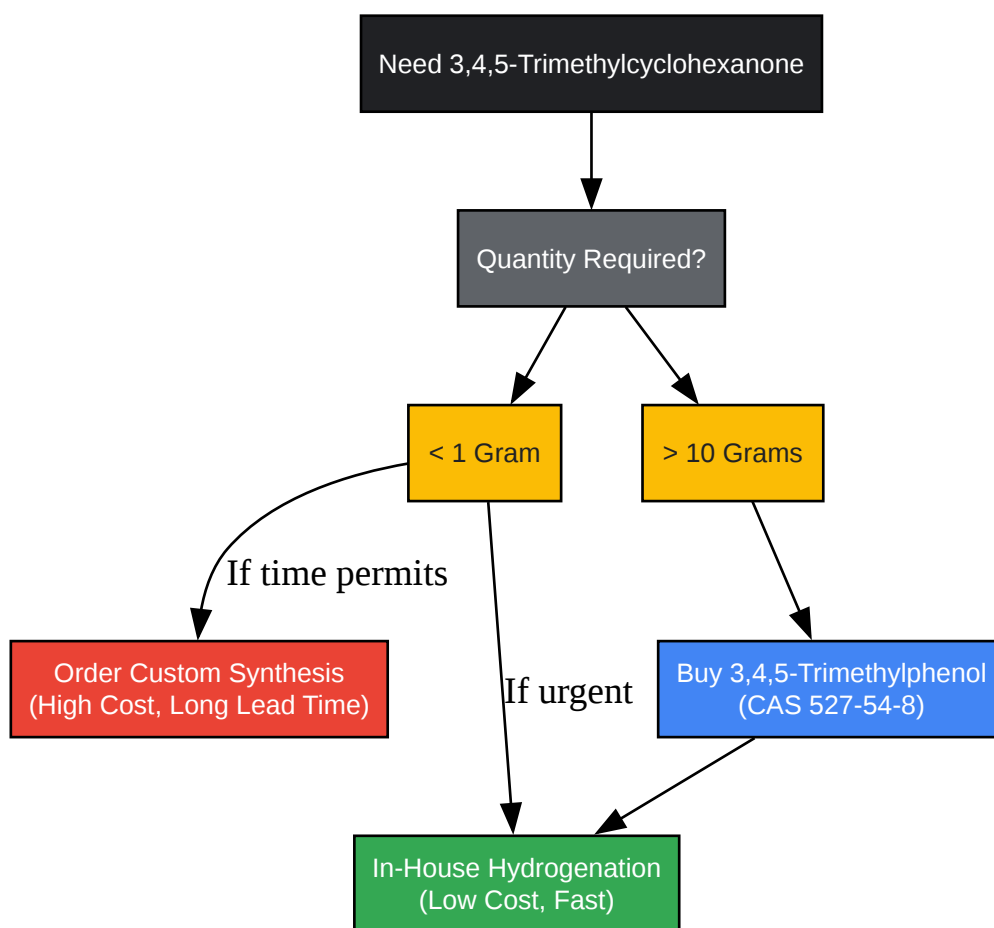
## Quality Control (Self-Validation)

To ensure you have the correct isomer and oxidation state:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>): Look for the absence of aromatic protons (6.5-7.5 ppm). Expect multiplets in the 1.0-2.5 ppm range corresponding to the cyclohexane ring protons.
- IR Spectroscopy: Strong Carbonyl (C=O) stretch at ~1710 cm<sup>-1</sup>. Absence of broad O-H stretch (unless over-reduced to alcohol).
- GC-MS: Molecular ion [M]<sup>+</sup> = 140 m/z. (Phenol precursor is 136 m/z; Alcohol over-reduction product is 142 m/z).

## Decision Logic for Researchers

Use this flowchart to determine the optimal sourcing path for your specific project needs.



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Figure 2: Sourcing decision tree based on quantity and urgency.

## References

- Synthesis of **3,4,5-trimethylcyclohexanone** from 3,4,5-trimethylphenol.
- PubChem Entry: **3,4,5-Trimethylcyclohexanone**. Source: National Library of Medicine (NIH) Context: Chemical structure, CID 20484725, and property data. URL:[[Link](#)]
- Stereoisomerism of Trimethylcyclohexanes. Source: NIST WebBook Context: Data on related trimethylcyclohexane isomers and thermodynamic stability. URL:[[Link](#)]
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